molecular formula C9H13Li2N2O15P3 B12388649 Uridine triphosphate-13C9 (dilithium)

Uridine triphosphate-13C9 (dilithium)

Cat. No.: B12388649
M. Wt: 505.0 g/mol
InChI Key: OUFREPIBZXXUHS-FGXMVAHRSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine triphosphate-13C9 (dilithium) is a labeled nucleotide, specifically an isotope-labeled form of uridine triphosphate. This compound is used extensively in scientific research due to its unique properties. The labeling with carbon-13 isotopes allows for detailed tracking and analysis in various biochemical and physiological studies. Uridine triphosphate itself is a nucleotide that plays a crucial role in cellular processes, including the regulation of pancreatic functions, both in endocrine and exocrine secretions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uridine triphosphate-13C9 (dilithium) involves the incorporation of carbon-13 isotopes into the uridine triphosphate molecule. This is typically achieved through a series of chemical reactions that introduce the labeled carbon atoms into the uridine moiety, followed by the addition of triphosphate groups. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the correct incorporation of isotopes .

Industrial Production Methods: Industrial production of uridine triphosphate-13C9 (dilithium) involves large-scale synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and consistency, which is essential for its use in research applications. The production also involves stringent quality control measures to maintain the isotopic purity and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: Uridine triphosphate-13C9 (dilithium) can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine diphosphate or uridine monophosphate, while reduction could result in the formation of uridine .

Scientific Research Applications

Uridine triphosphate-13C9 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of uridine triphosphate-13C9 (dilithium) involves its role as a nucleotide in cellular processes. It acts as a substrate for various enzymes involved in nucleotide metabolism. The labeled carbon-13 isotopes allow for detailed tracking of its incorporation and utilization in biochemical pathways. The molecular targets include enzymes such as kinases and phosphatases that regulate its conversion and utilization .

Comparison with Similar Compounds

  • Uridine triphosphate-15N2 (dilithium)
  • Uridine triphosphate-13C9,15N2 (dilithium)
  • Uridine triphosphate (non-labeled)

Comparison: Uridine triphosphate-13C9 (dilithium) is unique due to its carbon-13 labeling, which allows for specific tracking in metabolic studies. Compared to non-labeled uridine triphosphate, the labeled version provides more detailed insights into biochemical pathways. The dual-labeled compounds (e.g., uridine triphosphate-13C9,15N2) offer even more precise tracking capabilities, making them valuable in complex studies .

Properties

Molecular Formula

C9H13Li2N2O15P3

Molecular Weight

505.0 g/mol

IUPAC Name

dilithium;[[[(2R,3R,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;;

InChI Key

OUFREPIBZXXUHS-FGXMVAHRSA-L

Isomeric SMILES

[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.